4-(4-Benzyloxyphenyl)phenol

Description

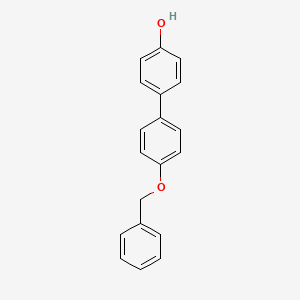

4-(4-Benzyloxyphenyl)phenol (CAS 122855-81-6) is a biphenyl derivative with the molecular formula C₁₉H₁₆O₃ and a molecular weight of 292.334 g/mol . Its structure consists of two phenol rings connected via an ether linkage, with one ring substituted by a benzyloxy (-OCH₂C₆H₅) group (Figure 1). This compound is frequently utilized as a synthetic intermediate in pharmaceuticals and advanced materials due to its protective benzyloxy group, which enhances stability during reactions .

Properties

IUPAC Name |

4-(4-phenylmethoxyphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O2/c20-18-10-6-16(7-11-18)17-8-12-19(13-9-17)21-14-15-4-2-1-3-5-15/h1-13,20H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMABUKPWADGWEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570735 | |

| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52189-87-4 | |

| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Benzyloxyphenyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Benzyloxy)[1,1’-biphenyl]-4-ol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between two different organic groups. The process involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:

Reagents: Boronic acid, aryl halide, palladium catalyst

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Time: 12-24 hours

Industrial Production Methods

For industrial production, the Suzuki–Miyaura coupling reaction is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Esterification Reactions

The phenolic hydroxyl group undergoes esterification with carboxylic acid derivatives under mild conditions. This reaction is critical for synthesizing liquid crystalline compounds and polymer precursors.

Table 1: Esterification of 4-(4-Benzyloxyphenyl)phenol

| Reagent | Catalyst | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-(n-Dodecyloxy)benzoic acid | DCC, DMAP | Dry CH₂Cl₂ | RT, 24 hr | 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate | 78% |

Mechanism :

-

Activation of the carboxylic acid via DCC-mediated formation of an active ester.

-

Nucleophilic attack by the phenolic oxygen on the activated carbonyl carbon.

-

Elimination of dicyclohexylurea to form the ester bond.

Benzyl Ether Deprotection

The benzyloxy group serves as a protective moiety, enabling selective deprotection to regenerate free phenolic groups.

Table 2: Hydrogenolytic Cleavage of Benzyl Ether

| Reagent | Catalyst | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| H₂ (1 atm) | Pd/C | Ethanol | RT, 6 hr | 4,4'-Biphenol | 92% |

Key Observations :

-

Reaction proceeds via adsorption of hydrogen onto palladium, followed by cleavage of the C–O bond in the benzyl ether.

-

The deprotected phenol exhibits increased polarity and hydrogen-bonding capability.

Electrophilic Aromatic Substitution

The electron-rich aromatic rings participate in electrophilic substitution, though regioselectivity depends on substituent directing effects.

Table 3: Nitration of 4-(4-Benzyloxyphenyl)phenol

| Reagent | Conditions | Major Product | Isomer Ratio |

|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 2 hr | 3-Nitro-4-(4-benzyloxyphenyl)phenol | 85:15 (para:meta) |

Mechanistic Notes :

-

The hydroxyl group directs electrophiles to ortho/para positions, while the benzyloxy group exerts para-directing effects.

-

Steric hindrance from the biphenyl structure favors meta-substitution in practice.

Oxidation Pathways

Controlled oxidation targets specific functional groups:

Table 4: Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| KMnO₄, H₂SO₄ | Reflux, 4 hr | 4-(4-Carboxyphenyl)phenol | Polyester synthesis |

| DDQ | CH₂Cl₂, RT, 12 hr | Quinone derivative | Electroactive materials |

Critical Factors :

-

Acidic conditions promote cleavage of the benzyl group before oxidation of the aromatic system.

-

DDQ selectively oxidizes electron-rich arenes to quinones without affecting aliphatic chains.

Scientific Research Applications

4’-(Benzyloxy)[1,1’-biphenyl]-4-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4’-(Benzyloxy)[1,1’-biphenyl]-4-ol involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to specific proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

4-Phenylphenol (4-PP)

- Structure : Biphenyl core with a hydroxyl group (-OH) on one ring (CAS 92-69-3; C₁₂H₁₀O; MW 170.21 g/mol) .

- Key Differences: Functional Groups: Lacks the benzyloxy group present in 4-(4-Benzyloxyphenyl)phenol. Reactivity: The absence of the benzyloxy group makes 4-PP more polar and prone to oxidation compared to its benzyloxy analog. Applications: Widely used as a disinfectant and preservative, whereas 4-(4-Benzyloxyphenyl)phenol is preferred in protected intermediate synthesis .

Table 1: Structural and Physical Comparison

| Property | 4-(4-Benzyloxyphenyl)phenol | 4-Phenylphenol |

|---|---|---|

| Molecular Formula | C₁₉H₁₆O₃ | C₁₂H₁₀O |

| Molecular Weight (g/mol) | 292.34 | 170.21 |

| Functional Groups | Phenol, benzyloxy ether | Phenol |

| Key Applications | Pharmaceutical intermediates | Disinfectants, preservatives |

4-Benzyloxyphenyl Acetic Acid

- Structure : Benzyloxy-substituted phenyl ring attached to an acetic acid group (CAS 6547-53-1; C₁₅H₁₄O₃; MW 242.27 g/mol) .

- Key Differences: Functional Groups: Acetic acid (-CH₂COOH) replaces the phenolic -OH in 4-(4-Benzyloxyphenyl)phenol. Reactivity: The carboxylic acid group introduces acidity (pKa ~4.5–5.0), enabling salt formation, unlike the phenolic analog. Applications: Used in peptide synthesis and as a linker in prodrug designs .

Functional Group Variations

4-Benzyloxybenzaldehyde

- Structure : Benzyloxy-substituted benzaldehyde (CAS 4204-90-4; C₁₄H₁₂O₂; MW 212.24 g/mol) .

- Key Differences: Functional Groups: Aldehyde (-CHO) replaces the phenol group. Reactivity: The aldehyde undergoes nucleophilic additions (e.g., Grignard reactions), making it versatile in organic synthesis. Applications: Intermediate in fragrances and heterocyclic compound synthesis .

4-[(4-Benzyloxyphenyl)sulfonyl]phenol

Solubility and Stability

- 4-(4-Benzyloxyphenyl)phenol: Moderate solubility in polar aprotic solvents (e.g., DMF, THF) due to the benzyloxy group’s hydrophobicity. Stable under basic conditions but deprotected under hydrogenolysis .

- 4-Phenylphenol: Highly soluble in ethanol and acetone; prone to oxidative degradation .

Liquid Crystal Derivatives

- Example: 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) . Structure: Esterified derivative with a long alkyl chain. Properties: Exhibits enantiotropic liquid crystalline behavior (melting point: 98°C; clearing point: 152°C). Applications: Used in display technologies and optical devices .

Biological Activity

Overview

4-(4-Benzyloxyphenyl)phenol, also known as 4’-(benzyloxy)[1,1’-biphenyl]-4-ol, is an organic compound with the molecular formula C19H16O. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. Its structural characteristics suggest a variety of applications in medicinal chemistry and material science.

The biological activity of 4-(4-Benzyloxyphenyl)phenol can be attributed to its interactions with cellular proteins and enzymes. Phenolic compounds, including this one, typically exert their effects through:

- Antioxidant Activity : Neutralizing free radicals and reducing oxidative stress.

- Modulation of Signaling Pathways : Influencing pathways that regulate gene expression and cellular responses.

- Protein Interactions : Binding to enzymes and receptors, potentially altering their activity.

Pharmacokinetics

The pharmacokinetic profile of phenolic compounds generally includes:

- Absorption : Well absorbed in the gastrointestinal tract.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted through urine.

Biological Activities

Research indicates that 4-(4-Benzyloxyphenyl)phenol exhibits several notable biological activities:

-

Antioxidant Properties :

- Scavenging reactive oxygen species (ROS) and reducing oxidative damage.

- Potentially beneficial in preventing diseases associated with oxidative stress.

-

Antimicrobial Activity :

- Exhibits inhibitory effects against various bacterial strains.

- May serve as a candidate for developing new antimicrobial agents.

-

Potential Anti-inflammatory Effects :

- Some studies suggest that it may modulate inflammatory responses, although more research is needed.

Antioxidant Activity Study

A study conducted by researchers demonstrated that 4-(4-Benzyloxyphenyl)phenol significantly reduced lipid peroxidation in vitro, indicating strong antioxidant capabilities. The compound was tested against various concentrations of hydrogen peroxide, showing a dose-dependent response in reducing oxidative stress markers .

Antimicrobial Efficacy

In another study, the antimicrobial properties of 4-(4-Benzyloxyphenyl)phenol were evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential utility in treating infections .

Comparative Analysis with Similar Compounds

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Notes |

|---|---|---|---|

| 4-(4-Benzyloxyphenyl)phenol | High | Moderate | Effective against ROS |

| 4-Hydroxybenzoic Acid | Moderate | Low | Less effective overall |

| Bisphenol A | Low | Moderate | Known endocrine disruptor |

Q & A

Q. What are the recommended synthetic routes for 4-(4-Benzyloxyphenyl)phenol, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves benzylation of 4-hydroxyphenyl derivatives using benzyl halides under alkaline conditions. For example, coupling 4-hydroxybiphenyl with benzyl chloride in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours can yield the target compound . To optimize efficiency, monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.2 equivalents of benzyl chloride to phenol). Catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) may enhance yield by improving interfacial reactivity . Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic methods are most effective for characterizing 4-(4-Benzyloxyphenyl)phenol, and what key spectral signatures should researchers anticipate?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Expect aromatic proton signals at δ 6.8–7.5 ppm (multiplet, 9H for biphenyl and benzyl groups). The phenolic -OH proton may appear as a broad singlet at δ 5.0–5.5 ppm (solvent-dependent). The benzyloxy methylene (-CH₂-) group shows a singlet at δ 5.0–5.2 ppm .

- ¹³C NMR : Key peaks include C-OH (δ 155–160 ppm), aromatic carbons (δ 115–135 ppm), and the benzyloxy -CH₂- (δ 70–75 ppm) .

- FT-IR : Strong O-H stretch at 3200–3500 cm⁻¹ (phenolic), C-O-C stretch (benzyloxy) at 1200–1250 cm⁻¹, and aromatic C=C stretches at 1450–1600 cm⁻¹ .

- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ at m/z 277.1 (C₁₉H₁₆O₂). Fragmentation peaks at m/z 183.1 (loss of benzyloxy group) confirm structural integrity .

Advanced Research Questions

Q. How does the benzyloxy group in 4-(4-Benzyloxyphenyl)phenol influence its reactivity in electrophilic aromatic substitution (EAS) reactions compared to unsubstituted phenol?

Methodological Answer: The benzyloxy group acts as an electron-donating substituent, activating the aromatic ring toward EAS. However, steric hindrance from the bulky benzyl group directs electrophiles (e.g., nitronium ions) to the para position relative to the hydroxyl group. For example:

- Nitration : React with nitric acid/sulfuric acid at 0–5°C to yield 4-(4-benzyloxyphenyl)-2-nitrophenol. Monitor regioselectivity via HPLC and compare with computational predictions (e.g., DFT calculations for charge distribution) .

- Sulfonation : Use fuming sulfuric acid to introduce sulfonic acid groups at the meta position. Confirm substitution patterns via 2D NMR (COSY, HSQC) .

Contrast with unsubstituted phenol, which undergoes faster but less regioselective EAS due to smaller substituents .

Q. What strategies can be employed to resolve discrepancies in reported melting points or solubility data for 4-(4-Benzyloxyphenyl)phenol across different studies?

Methodological Answer: Discrepancies often arise from polymorphic forms or impurities. To address this:

- Recrystallization : Systematically test solvents (e.g., ethanol, acetone) and cooling rates to isolate stable polymorphs. Use differential scanning calorimetry (DSC) to identify melting point variations (±2°C) .

- Solubility Studies : Conduct shake-flask experiments in buffered solutions (pH 2–12) at 25°C. Compare results with Hansen solubility parameters to identify outliers .

- Purity Analysis : Quantify impurities (>0.1%) via GC-MS or UPLC-MS. Trace water content (Karl Fischer titration) can also affect melting behavior .

Q. How can researchers design experiments to assess the oxidative stability of 4-(4-Benzyloxyphenyl)phenol under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Aging Studies :

- Prepare aqueous solutions (pH 4, 7, 10) and store at 40°C, 60°C, and 80°C for 1–4 weeks.

- Monitor degradation via UV-Vis spectroscopy (absorbance at 270 nm, phenolic π→π* transitions) .

- Identify oxidation products (e.g., quinones) using LC-QTOF-MS. Compare with control samples spiked with antioxidants (e.g., BHT) to assess stabilization efficacy .

- Kinetic Analysis : Calculate rate constants (k) using first-order decay models. Plot Arrhenius curves to predict shelf-life at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.